molecular formula C15H15NO B14718847 (2-Amino-5-ethylphenyl)(phenyl)methanone CAS No. 20371-65-7

(2-Amino-5-ethylphenyl)(phenyl)methanone

Cat. No.: B14718847
CAS No.: 20371-65-7
M. Wt: 225.28 g/mol
InChI Key: OEISNYPPQYCOPL-UHFFFAOYSA-N
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Description

(2-Amino-5-ethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-ethylphenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-ethylbenzophenone with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts acylation of 2-amino-5-ethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-ethylphenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

(2-Amino-5-ethylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Amino-5-ethylphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the phenyl rings can participate in π-π interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (2-Amino-5-nitrophenyl)(phenyl)methanone: Contains a nitro group instead of an ethyl group.

    (2-Amino-5-thiophenyl)(phenyl)methanone: Contains a thiophenyl group instead of an ethyl group.

Uniqueness

(2-Amino-5-ethylphenyl)(phenyl)methanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and ability to interact with other molecules, making it distinct from its similar counterparts.

Properties

CAS No.

20371-65-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(2-amino-5-ethylphenyl)-phenylmethanone

InChI

InChI=1S/C15H15NO/c1-2-11-8-9-14(16)13(10-11)15(17)12-6-4-3-5-7-12/h3-10H,2,16H2,1H3

InChI Key

OEISNYPPQYCOPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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